3-Bromo-5-fluorobenzotrifluoride
Overview
Description
3-Bromo-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4 and a molecular weight of 242.996 g/mol . It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
One common method includes the reaction of 2-bromotrifluorotoluene with potassium fluoride in the presence of a catalyst such as potassium tetrafluorocobaltate (KCoF4) in dimethyl sulfoxide (DMSO) under reflux conditions . The reaction is carried out for several hours, followed by extraction and purification to obtain the desired product.
Chemical Reactions Analysis
3-Bromo-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly reported.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.
Common reagents used in these reactions include potassium fluoride, DMSO, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-fluorobenzotrifluoride is used in scientific research for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals . Its derivatives have been studied for their potential anti-HIV activity and metabolic stability . Additionally, it is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzotrifluoride depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
3-Bromo-5-fluorobenzotrifluoride can be compared with other similar compounds such as:
3-Fluorobenzotrifluoride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitrobenzotrifluoride: Contains a nitro group, which significantly alters its reactivity and applications.
1-Bromo-3,5-difluorobenzene: Has two fluorine atoms and one bromine atom, offering different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGBGEJPUQBLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371277 | |
Record name | 3-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130723-13-6 | |
Record name | 3-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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